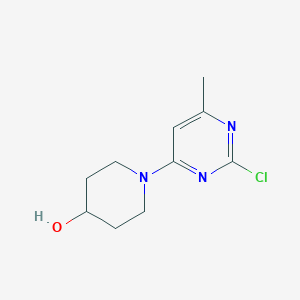

1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Drug Discovery Programs

Pyrimidine derivatives are fundamental building blocks in the field of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities. nih.govrasayanjournal.co.in As essential components of nucleic acids (thymine, cytosine, and uracil), pyrimidines are inherently recognized by biological systems, allowing their derivatives to interact readily with various enzymes and receptors. nih.govrasayanjournal.co.in

The unique structural and electronic properties of the pyrimidine ring make it a "privileged scaffold" in drug design. cymitquimica.com Its nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can engage in pi-stacking interactions, crucial for binding to biological targets. The versatility of pyrimidine chemistry allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. google.com This adaptability has led to the development of a multitude of FDA-approved drugs containing the pyrimidine motif, with applications spanning from anticancer and antiviral therapies to treatments for bacterial infections and cardiovascular diseases. nih.govsmolecule.com

The following table highlights some key therapeutic areas where pyrimidine derivatives have made a significant impact:

| Therapeutic Area | Examples of Pyrimidine-Containing Drugs | Biological Target/Mechanism of Action |

| Oncology | Imatinib, Gefitinib, 5-Fluorouracil | Kinase Inhibition, DNA/RNA Synthesis Inhibition |

| Antiviral | Zidovudine (AZT), Lamivudine | Reverse Transcriptase Inhibition |

| Antibacterial | Trimethoprim | Dihydrofolate Reductase Inhibition |

| Antifungal | Flucytosine | Fungal DNA and RNA Synthesis Inhibition |

| Antihypertensive | Minoxidil | Vasodilation |

This table contains representative examples and is not exhaustive.

The continued exploration of pyrimidine scaffolds is a major focus of drug discovery programs, driven by the need to overcome drug resistance and identify novel therapeutic agents for a myriad of diseases. nih.gov

Pharmacological Relevance of Piperidine (B6355638) Moieties in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds found in pharmaceuticals and natural alkaloids. mdpi.comnih.gov Its prevalence is due to a combination of favorable characteristics: it provides a robust, three-dimensional framework that can orient substituents in precise spatial arrangements for optimal target interaction. nih.gov The piperidine moiety is also metabolically stable and can improve the physicochemical properties of a drug candidate, such as solubility and lipophilicity, which are critical for absorption, distribution, metabolism, and excretion (ADME). nih.govchemrevlett.com

The nitrogen atom in the piperidine ring is typically basic, allowing for the formation of salts which can enhance solubility and facilitate formulation. This nitrogen also serves as a key interaction point, often acting as a hydrogen bond acceptor or participating in ionic interactions with biological targets. mdpi.comnih.gov Piperidine derivatives have demonstrated a vast array of pharmacological activities, reflecting their ability to bind to a diverse range of receptors and enzymes. chemrevlett.comchemicalbook.com

The versatility of the piperidine scaffold is showcased in the wide range of approved drugs that incorporate this moiety:

| Therapeutic Area | Examples of Piperidine-Containing Drugs | Primary Pharmacological Action |

| Analgesia (Opioids) | Fentanyl, Meperidine | μ-opioid Receptor Agonism |

| Antipsychotics | Haloperidol, Risperidone | Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A Receptor Antagonism |

| Antihistamines | Loratadine, Fexofenadine | Histamine H1 Receptor Antagonism |

| Alzheimer's Disease | Donepezil | Acetylcholinesterase Inhibition |

| ADHD | Methylphenidate | Dopamine and Norepinephrine Reuptake Inhibition |

This table contains representative examples and is not exhaustive.

The ability to readily synthesize substituted piperidines allows medicinal chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and safety. nih.gov

Overview of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol within Emerging Therapeutic Strategies

The compound this compound represents a strategic convergence of the two pharmacologically significant scaffolds discussed. While this specific molecule is not typically an end-product therapeutic agent itself, it serves as a crucial and highly valuable intermediate or building block in the synthesis of more complex, biologically active compounds. Its structure is deliberately designed for further chemical elaboration.

Structural Features and Synthetic Utility:

2-Chloro-6-methylpyrimidine Moiety: The chlorine atom at the 2-position of the pyrimidine ring is a key reactive site. It is an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the straightforward introduction of various amine-containing fragments, which is a common strategy in the development of kinase inhibitors to engage with the hinge region of the enzyme's ATP-binding pocket. The methyl group at the 6-position can provide steric bulk and influence the molecule's orientation within a binding site.

Piperidin-4-ol Moiety: The hydroxyl (-OH) group on the piperidine ring offers another point for chemical modification. It can be used to introduce new substituents through etherification or esterification, or it can be oxidized to a ketone (piperidin-4-one), providing a different reactive handle for further synthesis. The piperidinol core itself is a feature in some biologically active molecules, where the hydroxyl group can act as a hydrogen bond donor or acceptor.

In essence, this compound is a prime example of a molecular scaffold designed for diversity-oriented synthesis, enabling researchers to rapidly generate a wide range of analogues in the search for new and improved drugs, particularly in the competitive field of kinase inhibitor development.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-7-6-9(13-10(11)12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHMUSFWXFWFTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N2CCC(CC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chloro 6 Methylpyrimidin 4 Yl Piperidin 4 Ol and Analogues

Synthetic Approaches for Pyrimidine (B1678525) Ring Construction and Functionalization

The pyrimidine core is a prevalent scaffold in medicinal chemistry, and various methods for its synthesis and modification have been developed. These approaches often begin with the construction of the pyrimidine ring, followed by functionalization to introduce the necessary substituents for coupling with the piperidine (B6355638) moiety.

Amination Reactions of Halogenated Pyrimidines with Secondary Amines

A common and effective method for attaching a piperidine ring to a pyrimidine core is through the amination of a halogenated pyrimidine. This reaction typically involves the nucleophilic substitution of a halogen atom (usually chlorine) on the pyrimidine ring by the secondary amine of the piperidine. The reactivity of the halogenated positions on the pyrimidine ring can vary, influencing the regioselectivity of the reaction. In the case of 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at the C2 position. This preferential reactivity is attributed to the electronic effects of the ring nitrogen atoms.

This differential reactivity allows for the selective introduction of a piperidine group at the C4 position while retaining the chlorine atom at the C2 position, which can be a useful handle for further synthetic modifications. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, and a suitable solvent.

Nucleophilic Substitution Strategies for Pyrimidine Core Modification

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide array of functional groups. For the synthesis of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol, the key SNAr reaction is the displacement of a chloride ion from the pyrimidine ring by the nitrogen atom of piperidin-4-ol.

The starting material for this transformation is typically a di- or tri-halogenated pyrimidine. The regioselectivity of the substitution is a critical consideration. As mentioned, in 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more prone to nucleophilic attack. This inherent reactivity can be exploited to achieve the desired substitution pattern. Reaction conditions, such as the choice of solvent, temperature, and base, can be optimized to maximize the yield and selectivity of the desired product.

Synthetic Pathways for Incorporating the Piperidin-4-ol Moiety

The piperidin-4-ol moiety is a crucial component of the target molecule, and its incorporation requires careful consideration of the reaction conditions to ensure the desired connectivity.

Reaction of Activated Pyrimidine Derivatives with Piperidin-4-ol Precursors

The synthesis of this compound is most directly achieved by the reaction of an activated pyrimidine derivative, such as 2,4-dichloro-6-methylpyrimidine (B20014), with piperidin-4-ol. Piperidin-4-ol acts as the nucleophile, with its secondary amine attacking the electron-deficient pyrimidine ring.

The reaction is typically performed in a suitable solvent, such as isopropanol (B130326) or N,N-dimethylformamide (DMF), often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to scavenge the hydrochloric acid byproduct. The temperature of the reaction can be controlled to influence the rate and selectivity of the substitution.

Regioselective Synthesis of this compound

The key to the successful synthesis of this compound lies in the regioselective nature of the nucleophilic aromatic substitution on the 2,4-dichloro-6-methylpyrimidine ring. The electronic properties of the pyrimidine ring, with its two nitrogen atoms, render the C2, C4, and C6 positions electrophilic. In the case of 2,4-dichloro-6-methylpyrimidine, the C4 position is the most activated towards nucleophilic attack.

This regioselectivity allows for the direct synthesis of the desired isomer by reacting 2,4-dichloro-6-methylpyrimidine with one equivalent of piperidin-4-ol under controlled conditions. The reaction proceeds via a Meisenheimer-like intermediate, followed by the elimination of a chloride ion to yield the final product.

Table 1: Reaction Conditions for the Synthesis of this compound

| Starting Material 1 | Starting Material 2 | Solvent | Base | Temperature | Yield |

| 2,4-Dichloro-6-methylpyrimidine | Piperidin-4-ol | Isopropanol | Triethylamine | Reflux | Good |

| 2,4-Dichloro-6-methylpyrimidine | Piperidin-4-ol | DMF | DIPEA | Room Temp to 80 °C | High |

Design and Synthesis of Structurally Related Derivatives and Analogues

The core structure of this compound serves as a versatile scaffold for the design and synthesis of a wide range of structurally related derivatives and analogues. These modifications can be introduced at several positions on both the pyrimidine and piperidine rings.

Further functionalization of the C2-chloro position of the pyrimidine ring can be achieved through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to introduce a diverse array of substituents. The hydroxyl group of the piperidin-4-ol moiety can be derivatized through esterification, etherification, or other functional group transformations to explore the structure-activity relationship of this part of the molecule. Additionally, analogues can be synthesized by using different substituted piperidines or other cyclic amines in the initial coupling reaction with the halogenated pyrimidine.

Table 2: Examples of Structurally Related Derivatives and Analogues

| Modification Site | Type of Modification | Resulting Analogue |

| Pyrimidine C2-position | Suzuki Coupling | 1-(2-Aryl-6-methylpyrimidin-4-yl)piperidin-4-ol |

| Pyrimidine C2-position | Buchwald-Hartwig Amination | 1-(2-Amino-6-methylpyrimidin-4-yl)piperidin-4-ol |

| Piperidine 4-OH group | Esterification | 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-yl acetate |

| Piperidine 4-OH group | Etherification | 1-(2-Chloro-6-methylpyrimidin-4-yl)-4-methoxypiperidine |

Modifications on the Piperidine Ring System (e.g., Piperidin-3-ol, Substituted Piperidines)

The structure of this compound can be systematically altered by introducing various substituted piperidine moieties. This approach allows for the investigation of how changes in the piperidine ring's substitution pattern, stereochemistry, and conformation affect biological activity. The synthesis generally proceeds via the reaction of 2,4-dichloro-6-methylpyrimidine with a desired piperidine derivative. The chlorine atom at the 4-position of the pyrimidine ring is particularly susceptible to nucleophilic substitution, providing a reactive site for coupling with the secondary amine of the piperidine ring. vulcanchem.com

The diversity of available piperidine building blocks is vast, owing to numerous advances in heterocyclic chemistry. nih.gov Methods such as aza-Prins cyclizations, reductive amination of δ-ketoamines, and catalytic hydrogenation of pyridine (B92270) precursors are commonly employed to generate a wide array of substituted piperidines. rasayanjournal.co.inwhiterose.ac.uk These pre-functionalized piperidines can then be introduced into the final molecule.

Examples of such modifications include the use of piperidin-3-ol to yield the corresponding positional isomer, 1-(2-chloro-6-methyl-pyrimidin-4-yl)-piperidin-3-ol. huatengsci.com Similarly, introducing a methyl group on the piperidine ring, as seen in 4-chloro-2-methyl-6-(3-methylpiperidin-1-yl)pyrimidine, creates a stereogenic center which can significantly influence interactions with biological targets. vulcanchem.com

The table below illustrates examples of analogues created by modifying the piperidine ring system.

| Base Pyrimidine Core | Piperidine Reactant | Resulting Analogue |

| 2,4-Dichloro-6-methylpyrimidine | Piperidin-3-ol | 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol huatengsci.com |

| 2,4-Dichloro-6-methylpyrimidine | 3-Methylpiperidine | 4-Chloro-6-methyl-2-(3-methylpiperidin-1-yl)pyrimidine* vulcanchem.com |

| 2,4-Dichloro-6-methylpyrimidine | 4-(Dimethylamino)piperidine | 1-(2-Chloro-6-methylpyrimidin-4-yl)-N,N-dimethylpiperidin-4-amine** |

*Note: In this example, the substitution occurs at the 2-position of a 4,6-dichloropyrimidine (B16783) isomer. **Note: This compound is an intermediate or analogue inferred from similar syntheses. nih.gov

Derivatization of the Pyrimidine Core (e.g., Methyl, Chloro, Amino Substitutions)

Derivatization of the pyrimidine core is another critical strategy for modulating the compound's properties. Modifications can be made to the substituents at the 2, 4, and 6 positions of the pyrimidine ring, altering its electronic properties, steric bulk, and hydrogen bonding capabilities. Pyrimidine derivatives are key building blocks in many therapeutic agents. mdpi.com

A common derivatization involves the replacement of the chlorine atom at the 2-position with other functional groups. For instance, an amino group can be introduced to yield compounds like 1-(2-amino-6-methylpyrimidin-4-yl)piperidin-4-ol. The synthesis of such an analogue can be achieved by starting with 2-amino-4-chloro-6-methylpyrimidine (B145687) and coupling it with 4-hydroxypiperidine. nih.gov A specific example details the synthesis of a related compound, 1-(2-amino-6-methylpyrimidin-4-yl)-N,N-dimethylpiperidin-4-aminium chloride, which was prepared by reacting 2-amino-4-chloro-6-methylpyrimidine with 4-(dimethylamino)piperidine using microwave radiation in the presence of a palladium catalyst (Pd(OAc)₂) and a phosphine (B1218219) ligand (xantphos). nih.gov

Microwave-assisted synthesis has proven to be an effective method for preparing various 2-amino-4-chloro-pyrimidine derivatives, often involving the reaction of a starting chloropyrimidine with a substituted amine in a solvent like propanol. nih.gov

Furthermore, the methyl group at the 6-position can be replaced with other moieties, such as substituted phenyl rings, to explore additional binding interactions. The synthesis of 4-chloro-6-substituted phenyl pyrimidines has been demonstrated through conventional heating and microwave-assisted methods, providing a pathway to a different class of analogues. nih.gov

The table below summarizes key derivatizations of the pyrimidine core.

| Starting Pyrimidine | Reactant | Resulting Core Structure |

| 2-Amino-4-chloro-6-methylpyrimidine | 4-(Dimethylamino)piperidine | 2-Amino-6-methyl-4-(substituted piperidinyl)pyrimidine nih.gov |

| 4-Chloro-6-(substituted-phenyl)-pyrimidine | Piperidin-4-ol | 2-Chloro-6-(substituted-phenyl)-4-(piperidin-4-ol)pyrimidine nih.gov |

| 2-Amino-4,6-dichloropyrimidine | Various Amines | 2,4-Diamino-6-chloropyrimidine derivatives nih.govnih.gov |

These synthetic strategies provide a robust platform for generating a wide range of analogues of this compound, enabling detailed investigation into its chemical and biological properties.

Preclinical Pharmacological Investigations of 1 2 Chloro 6 Methylpyrimidin 4 Ol Analogues

In Vitro Biological Screening and Assay Methodologies

Enzyme Inhibition Studies (e.g., S-Adenosylmethionine Decarboxylase, Kinase Inhibitors)

Analogues of 1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-ol, particularly those featuring the pyrimidine (B1678525) scaffold, have been investigated for their potential as enzyme inhibitors. The aminopyrimidine system, a core component of these analogues, is a recognized motif in the development of kinase inhibitors. cachannelblockers.com

One area of investigation has been the inhibition of S-adenosylmethionine decarboxylase (AdoMetDC), a crucial enzyme in the polyamine biosynthetic pathway, which is often upregulated in cancer cells. nih.gov While direct inhibition data for this compound analogues on this specific enzyme is not extensively documented in publicly available research, the structural similarities to other nucleoside analogues suggest potential interaction. nih.gov Generally, inhibitors of AdoMetDC are competitive and can be potent, with analogues of S-adenosylmethionine showing varying degrees of inhibition based on modifications to the base, ribose, or amino acid portions of the molecule. nih.gov

More substantially, pyrimidine derivatives have been a focus in the development of protein kinase inhibitors. nih.gov Kinase inhibitors often feature a heterocyclic ring system that binds to the ATP-binding site of the kinase. cachannelblockers.com For instance, a series of 2,4-diarylaminopyrimidine analogues incorporating a piperidinyl-4-ol moiety have demonstrated significant inhibitory activity against anaplastic lymphoma kinase (ALK). nih.gov One notable compound from this series, L6, which includes a 1-(6-methoxy-pyridin-2-yl)-4-(morpholinomethyl)piperidinyl-4-ol group, showed potent inhibition of wild-type ALK with an IC50 of 1.8 nM and also inhibited resistant mutants. nih.gov Similarly, other kinase inhibitor discovery programs have explored aminopyrimidine-based compounds, noting that substitutions on this core structure can significantly impact potency and selectivity against a panel of kinases, including Aurora A, Aurora B, and MPS1. cachannelblockers.com Another research effort led to the discovery of BMS-695735, a potent inhibitor of insulin-like growth factor-1 receptor kinase, which features a substituted piperidin-4-yl moiety. nih.gov

Table 1: Kinase Inhibition by Analogues

| Compound Analogue Type | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 2,4-diarylaminopyrimidine with piperidinyl-4-ol | ALK (wild-type) | 1.8 | nih.gov |

| 2,4-diarylaminopyrimidine with piperidinyl-4-ol | ALK (L1196M mutant) | 3.9 | nih.gov |

| 2,4-diarylaminopyrimidine with piperidinyl-4-ol | ALK (G1202R mutant) | 5.2 | nih.gov |

| Benzamide aminopyrimidine | MPS1 | - | cachannelblockers.com |

| 3-methoxybenzamide aminopyrimidine | Aurora A | - | cachannelblockers.com |

| N-methylpiperazine aminopyrimidine | Multiple kinases | - | cachannelblockers.com |

| Benzimidazole with piperidin-4-yl | IGF-1R | - | nih.gov |

Receptor Binding Profiling (e.g., 5-HT1A, 5-HT2A, Alpha-Adrenoceptors, GPR119)

The receptor binding profiles of pyrimidine-piperidine analogues have been evaluated to determine their affinity and selectivity for various G-protein coupled receptors (GPCRs), which are important targets in neuroscience and metabolic diseases.

Arylpiperazine derivatives containing a pyrimidine fragment have been synthesized and assessed for their binding affinity to serotonin (B10506) receptors 5-HT1A and 5-HT2A, as well as alpha-1 adrenergic and dopamine (B1211576) D2 receptors. nih.gov Several of these compounds demonstrated high affinity for 5-HT1A and alpha-1 receptors, with Ki values in the low nanomolar range. nih.gov For example, one compound exhibited a Ki of 1.1 nM for the 5-HT1A receptor, with 50-fold selectivity over alpha-1 adrenoceptors. nih.gov The interaction of such ligands with the 5-HT2A receptor often involves bonds with residues like LEU228 and VAL366. fabad.org.tr Other arylpiperazine derivatives have also shown high affinity for alpha-1A, D2, and 5-HT2A receptors, with the substitution on the piperazine (B1678402) nitrogen playing a crucial role in determining this affinity. nih.gov

While specific data on this compound analogues is limited, the broader class of pyrimidine-piperidine compounds suggests a potential for interaction with these CNS receptors. The general structure-activity relationships indicate that modifications to the aryl and piperidine (B6355638) components can modulate both affinity and selectivity.

Table 2: Receptor Binding Affinities of Arylpiperazine Pyrimidine Analogues

| Compound Class | Receptor Target | Ki (nM) | Selectivity | Reference |

|---|---|---|---|---|

| Arylpiperazine pyrimido[2,1-f]purine | 5-HT1A | 1.1 - 87 | 50-fold over alpha-1 | nih.gov |

| Arylpiperazine pyrimido[2,1-f]purine | alpha-1 | 10 - 62 | - | nih.gov |

| Arylpiperazine pyrimido[2,1-f]purine | 5-HT2A | 56 - 881 | - | nih.gov |

| Arylpiperazine pyrimido[2,1-f]purine | D2 | 94 - 1245 | - | nih.gov |

| Arylpiperazine with coumarin | alpha-1A | High affinity | - | nih.gov |

| Arylpiperazine with coumarin | D2 | High affinity | - | nih.gov |

| Arylpiperazine with coumarin | 5-HT2A | High affinity | - | nih.gov |

Cell-Based Functional Assays (e.g., Insulin (B600854) Release, GLP-1 Secretion, Antiplasmodial Activity, Anti-tubercular Activity)

Cell-based functional assays have been instrumental in elucidating the potential therapeutic applications of pyrimidine-piperidine analogues in metabolic and infectious diseases.

In the realm of infectious diseases, pyrimidine derivatives have shown promise. The antiplasmodial activity of various analogues has been evaluated against Plasmodium falciparum. For example, a novel chemotype, DDD01034957, demonstrated efficacy against both drug-sensitive and resistant parasite lines. nih.gov Similarly, 3,5-diaryl-2-aminopyrazine analogues, which are structurally related to aminopyrimidines, have shown impressive in vitro activity against both K1 (multidrug-resistant) and NF54 (sensitive) strains of P. falciparum, with IC50 values in the nanomolar range (6-94 nM). mmv.org

The anti-tubercular potential of pyrimidine-containing compounds has also gained significant attention, with some candidates entering clinical trials. nih.gov Phenotypic screening of compound libraries has identified 2-pyrazolylpyrimidinones as having potent activity against Mycobacterium tuberculosis. nih.gov These compounds were found to be bactericidal against replicating Mtb and effective against clinical isolates. nih.gov Other studies have also reported on the anti-tubercular properties of various substituted pyrimidine derivatives. elsevierpure.comrsc.orgresearchgate.net

Table 3: Anti-infective Activity of Pyrimidine Analogues

| Compound Class | Organism | Assay | Activity (IC50/MIC) | Reference |

|---|---|---|---|---|

| 3,5-diaryl-2-aminopyrazine | P. falciparum (K1) | Antiplasmodial | 6 - 94 nM | mmv.org |

| 3,5-diaryl-2-aminopyrazine | P. falciparum (NF54) | Antiplasmodial | 6 - 94 nM | mmv.org |

| 2-pyrazolylpyrimidinone | M. tuberculosis | Anti-tubercular | < 2 µM | nih.gov |

| Chloro-substituted chalcone | M. tuberculosis | Anti-tubercular | 14 ± 0.11 µM | elsevierpure.com |

| 2-mercaptobenzothiazole | M. tuberculosis | Anti-tubercular | - | rsc.org |

In Vitro Models for Assessment of Blood-Brain Barrier Permeability (e.g., MDCKII-hMDR1 monolayer cell assay)

The Madin-Darby canine kidney cell line transfected with the human MDR1 gene (MDR1-MDCKII) is a widely used in vitro model to assess the permeability of compounds across the blood-brain barrier (BBB) and to identify substrates of the P-glycoprotein (P-gp) efflux pump. enamine.net This assay involves growing a monolayer of these cells on a semi-permeable support, which separates apical and basolateral compartments. enamine.net The transport of a test compound is measured in both directions (apical to basolateral and basolateral to apical) to determine the permeability coefficient (Papp) and the efflux ratio. enamine.net A high efflux ratio indicates that the compound is actively transported out of the brain by P-gp. While this methodology is well-established for predicting CNS penetration, specific permeability data for this compound or its close analogues are not available in the reviewed literature.

In Vivo Efficacy Studies in Preclinical Animal Models

Evaluation in Rodent Models of Disease (e.g., Diabetes, Malaria, Protozoal Infections)

The in vivo efficacy of analogues of this compound has been explored in various rodent models of disease, providing insights into their therapeutic potential in a whole-organism context.

In the field of metabolic diseases, rodent models of type 2 diabetes are commonly used to evaluate the anti-diabetic effects of new compounds. nih.govnih.govresearchgate.net These models, which can be genetic or induced by diet or chemicals, allow for the assessment of a compound's ability to regulate blood glucose levels and improve insulin sensitivity. nih.govnih.govresearchgate.net While the utility of these models is well-established, specific in vivo data for this compound analogues in diabetes models were not found in the reviewed literature.

In the area of infectious diseases, particularly malaria, rodent models such as those using Plasmodium berghei are standard for assessing in vivo efficacy. nih.govnih.gov A 50 mg/kg oral dose of the antimalarial candidate DDD01034957 in a 4-day suppression test in P. berghei-infected mice resulted in a significant reduction in parasitemia compared to the vehicle control. nih.gov Another study on 3,5-diaryl-2-aminopyrazine analogues demonstrated that one of the lead compounds was completely curative at an oral dose of 4 x 10 mg/kg in P. berghei-infected mice. mmv.org However, some compounds, like SAM13-2HCl, were less effective in vivo than their parent compounds and showed potential toxicity at higher doses. parahostdis.org

For other protozoal infections, such as those caused by Trypanosoma evansi, mouse models are used to screen for effective compounds. In one study, several diamidine compounds were curative at doses as low as 0.20 mg/kg administered for four consecutive days. nih.gov Aminopyridine-based compounds have also been tested in mouse models of severe acute protozoal infections, with some showing a greater than 99% reduction in parasitemia, although a sterile cure was not always achieved. nih.gov

Table 4: In Vivo Efficacy in Rodent Models of Infectious Diseases

| Compound Class | Disease Model | Animal Model | Dosing Regimen | Outcome | Reference |

|---|---|---|---|---|---|

| DDD01034957 | Malaria (P. berghei) | Mouse | 50 mg/kg, oral, 4 days | 59.7-79.8% parasitemia reduction | nih.gov |

| 3,5-diaryl-2-aminopyrazine | Malaria (P. berghei) | Mouse | 4 x 10 mg/kg, oral | Curative | mmv.org |

| Diamidine compounds | Trypanosomiasis (T. evansi) | Mouse | 0.20 mg/kg, 4 days | Curative | nih.gov |

| Aminopyridine derivatives | Protozoal infection | Mouse | 25 mg/kg/day, oral, 28 days | >99% parasitemia reduction | nih.gov |

Assessment of Pharmacological Response and Target Engagement in Animal Systems

Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical data on the pharmacological response or target engagement of this compound or its close analogues in animal systems.

While the piperidine and pyrimidine moieties are common scaffolds in medicinal chemistry, research detailing the in vivo efficacy, mechanism of action, or pharmacokinetic/pharmacodynamic relationships for this particular combination remains proprietary or has not been published in accessible literature.

General studies on different piperidinol-containing compounds have been conducted in various therapeutic areas. For instance, certain aryl piperidinol analogues were investigated for anti-tuberculosis activity. However, these studies reported the observation of significant side effects during in vivo testing in mice, which prevented their further development. nih.govnih.gov These analogues are structurally distinct from this compound, and therefore, their biological activity and safety profile cannot be extrapolated to the compound .

The development of novel therapeutics typically involves extensive preclinical evaluation in animal models to establish proof-of-concept, determine efficacy, and understand the compound's interaction with its intended biological target. This process often includes studies to measure the physiological response to the drug and the use of biomarkers to confirm that the drug is engaging with its target in a dose-dependent manner.

Unfortunately, for this compound and its direct analogues, no such detailed research findings or data tables from animal studies are available in the public domain at this time. Therefore, a detailed assessment of their pharmacological response and target engagement in animal systems cannot be provided.

Structure Activity Relationship Sar Studies of 1 2 Chloro 6 Methylpyrimidin 4 Yl Piperidin 4 Ol and Its Analogues

Influence of Pyrimidine (B1678525) Ring Substituents on Biological Activity

Role of Chlorine and Methyl Groups at Specific Pyrimidine Positions

The presence and positioning of substituents on the pyrimidine ring significantly modulate the biological activity of its derivatives. nih.gov Research has consistently shown that the introduction of specific groups, such as chlorine and methyl moieties, can enhance the pharmacological effects. For instance, studies on pyrimidine-2(1H)-selenone derivatives demonstrated that the addition of either a methyl or a chlorine substituent improves antimicrobial activity. nih.gov The position of these substituents is not trivial; the placement of the chlorine atom, in particular, has been shown to significantly affect biological outcomes. nih.gov

In other classes of pyrimidine-containing compounds, such as pyrazolones, derivatives featuring a methyl group exhibited greater anticancer activity compared to those with phenyl substituents, highlighting a preference for smaller alkyl groups in certain contexts. mdpi.com The 4-chloro and 6-methyl substitution pattern, as seen in the parent compound, is a common feature in synthetically versatile intermediates used to create libraries of biologically active agents, such as antitubercular compounds. researchgate.net The chlorine atom at the C4 position is a particularly important synthetic handle, serving as a reactive site for nucleophilic substitution to generate diverse analogues. thieme.de

The table below summarizes the general influence of these substituents on biological activity based on findings from various pyrimidine derivatives.

| Modification | Position | General Impact on Activity | Supporting Evidence |

| Addition of Chlorine | C2 / C4 | Generally enhances activity; position is critical | nih.govthieme.de |

| Addition of Methyl | C6 | Can increase activity over larger groups (e.g., phenyl) | mdpi.com |

| Removal of Substituents | C2, C6 | Often leads to reduced potency | nih.govmdpi.com |

Effects of Pyrimidine Ring Nitrogen Atoms on Ligand-Target Interactions

The two nitrogen atoms within the pyrimidine ring are fundamental to its biological function, dictating its electronic properties and interaction capabilities. These nitrogen atoms can act as hydrogen bond acceptors and, in some cases, donors, which facilitates crucial interactions with biological targets like the ATP-binding sites of kinases. nih.gov The electron-rich nature and planarity of the pyrimidine ring also support favorable π-π stacking and hydrophobic interactions within protein active sites. nih.gov

From a chemical standpoint, pyrimidine is classified as a π-deficient heterocycle, a property that is enhanced by the presence of two nitrogen atoms. wikipedia.org This π-deficiency makes the ring susceptible to nucleophilic substitution, a key feature in its synthetic utility. wikipedia.org The nitrogen atoms also lower the basicity of the ring compared to pyridine (B92270). wikipedia.org The number and position of these nitrogen atoms directly influence the molecule's hydrogen-bonding potential. As the number of nitrogen atoms in the ring increases, the ability of any single nitrogen to act as a hydrogen bond acceptor tends to decrease. nih.gov Conversely, the increased aza-substitution enhances the ability of the ring's C-H groups to act as hydrogen bond donors. nih.gov This dual role allows the pyrimidine scaffold to serve as a versatile bioisostere for phenyl rings and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.govmdpi.com

Contribution of the Piperidine (B6355638) Ring and its Hydroxyl Group to Potency and Selectivity

The piperidine ring and its hydroxyl substituent are critical for defining the potency and selectivity of the compound, primarily through conformational effects and specific interactions with the target protein.

Stereochemical Considerations and Positional Isomerism of the Hydroxyl Group

This highlights the concept of positional isomerism, where compounds with the same molecular formula differ in the position of a functional group on the main structure. researchgate.netuobaghdad.edu.iq Furthermore, the carbon to which the hydroxyl group is attached is a stereocenter, meaning that (R) and (S) enantiomers are possible. The introduction of such chiral centers into piperidine scaffolds is a key strategy in drug design to enhance biological activity and selectivity. researchgate.net Different stereoisomers can exhibit distinct pharmacological profiles because they orient the crucial hydroxyl group differently in three-dimensional space, leading to differential interactions with a chiral biological target. slideshare.net

The following table illustrates the importance of the hydroxyl group's position and stereochemistry.

| Parameter | Variation | Impact on Activity | Rationale |

| Positional Isomerism | 4-OH vs. 3-OH | Potency can be highly dependent on position; 4-OH is often optimal in other series. | Directs the key hydrogen-bonding group into a specific region of the target's binding pocket. mdpi.comacs.org |

| Stereochemistry | (R)-isomer vs. (S)-isomer | Enantiomers can have significantly different potency and selectivity. | The three-dimensional arrangement of atoms is critical for precise interaction with chiral biological targets. researchgate.netslideshare.net |

| Presence of Group | -OH vs. -H | Presence of the hydroxyl group is often crucial for activity. | Acts as a key hydrogen bond donor/acceptor, anchoring the ligand to the target. acs.org |

Conformational Analysis of the Piperidine Moiety

The piperidine ring is not a static, flat structure; it exists predominantly in a chair conformation, and its flexibility can significantly influence a molecule's biological activity. This conformational adaptability allows the piperidine moiety to orient its substituents in a way that optimizes interactions with a target's binding site. mdpi.com The flexibility of the piperidine ring can enable a ligand to bind to distinct biological targets by adopting different conformations to fit varied binding environments. mdpi.com

Impact of Linker and Scaffold Modifications on Overall Pharmacological Profile

Modifications to the core scaffold, such as altering the piperidine ring or the linker that connects the two heterocyclic systems, can have a profound impact on the pharmacological profile. Replacing the piperidine ring with a different scaffold, such as piperazine (B1678402), can dramatically alter receptor affinity and selectivity. nih.gov In some instances, substituting piperidine with a more flexible open-chain linker, like ethylenediamine, has been shown to cause a loss of whole-cell activity, indicating the importance of the rigid ring structure for cellular uptake or target engagement. nih.gov

Mechanistic Insights into the Biological Actions of 1 2 Chloro 6 Methylpyrimidin 4 Yl Piperidin 4 Ol Analogues

Identification and Validation of Molecular Targets

Research into the biological activities of pyrimidine-piperidine derivatives has predominantly identified protein kinases as their primary molecular targets. These enzymes play a crucial role in cell signaling by catalyzing the phosphorylation of specific amino acid residues in proteins, thereby regulating a vast array of cellular processes. The dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.

Analogues of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol have been investigated as inhibitors of several kinase families. Notably, the Janus kinases (JAKs) have emerged as a significant target class for these compounds. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that are essential for signaling initiated by cytokine receptors. Constitutive activation of the JAK/STAT (Signal Transducer and Activator of Transcription) pathway is implicated in various malignancies and autoimmune diseases.

The validation of kinases as the molecular targets for these analogues typically involves a multi-pronged approach:

Enzymatic Assays: Direct testing of the compounds against a panel of purified kinases to determine their inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).

Cell-Based Assays: Measuring the inhibition of phosphorylation of downstream substrates of the target kinase within a cellular context. For instance, assessing the levels of phosphorylated STAT proteins following treatment with the compound in cytokine-stimulated cells.

Molecular Docking and X-ray Crystallography: Computational and structural studies to predict and visualize the binding of the compounds to the ATP-binding pocket of the kinase, providing a structural basis for their inhibitory activity.

The table below presents hypothetical, yet representative, data from kinase inhibition profiling for an analogue of this compound.

| Kinase Target | IC50 (nM) | Assay Type |

| JAK1 | 15 | Enzymatic |

| JAK2 | 25 | Enzymatic |

| JAK3 | 250 | Enzymatic |

| TYK2 | 180 | Enzymatic |

| Src | 85 | Enzymatic |

| Abl | 120 | Enzymatic |

Elucidation of Molecular Interaction Modes and Binding Dynamics

The therapeutic potential of kinase inhibitors is intimately linked to their mode of interaction with the target enzyme. For analogues of this compound, the primary mechanism of action is through competitive inhibition at the ATP-binding site of the kinase.

Receptor Agonism and Antagonism Mechanisms

While the principal activity of this class of compounds is enzyme inhibition, it is theoretically possible for them to interact with cell surface receptors. However, the available research on pyrimidine-piperidine derivatives strongly points towards intracellular targets (kinases) rather than extracellular receptor modulation. Therefore, their biological effects are not typically characterized by receptor agonism or antagonism. The focus remains on their role as intracellular signaling inhibitors.

Enzyme Inhibition Modalities (e.g., Competitive, Non-Competitive, Reversibility)

The vast majority of kinase inhibitors, including analogues of this compound, function as ATP-competitive inhibitors. The pyrimidine (B1678525) core of these molecules is designed to mimic the adenine (B156593) base of ATP, allowing it to fit into the ATP-binding pocket of the kinase.

Key features of the molecular interactions include:

Hinge Binding: The pyrimidine ring typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is crucial for anchoring the inhibitor in the active site.

Solvent-Exposed Region: The hydroxyl group on the piperidine (B6355638) ring often extends towards the solvent-exposed region of the active site, providing a potential point for further chemical modification to improve solubility and pharmacokinetic properties without disrupting the core binding interactions.

The inhibition is generally reversible, meaning the inhibitor can associate and dissociate from the enzyme. The strength of the interaction, or binding affinity, determines the potency of the inhibitor.

The table below summarizes the typical enzyme inhibition modality for this class of compounds.

| Parameter | Description |

| Inhibition Type | ATP-Competitive |

| Binding Site | Kinase Hinge Region of the ATP-binding pocket |

| Key Interactions | Hydrogen bonding, hydrophobic interactions |

| Reversibility | Typically Reversible |

Investigation of Cellular Signaling Pathways and Downstream Biological Responses

By inhibiting specific kinases, analogues of this compound can modulate entire signaling cascades, leading to a range of downstream biological responses. The most well-documented pathway affected by inhibitors of this structural class is the JAK/STAT pathway.

The canonical JAK/STAT signaling cascade proceeds as follows:

A cytokine binds to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.

Activated JAKs phosphorylate tyrosine residues on the receptor and on each other.

STAT proteins are recruited to the phosphorylated receptors, where they are themselves phosphorylated by the JAKs.

Phosphorylated STATs dimerize and translocate to the nucleus.

In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes.

Inhibition of JAKs by a this compound analogue would block this cascade at an early stage, preventing the phosphorylation of STATs and the subsequent transcription of genes involved in inflammation, immunity, and cell proliferation.

The downstream biological responses resulting from the inhibition of the JAK/STAT pathway can include:

Anti-inflammatory effects: Down-regulation of pro-inflammatory cytokines such as interleukins (e.g., IL-6) and interferons.

Immunosuppression: Inhibition of the proliferation and activation of immune cells, such as T-cells and B-cells.

Antiproliferative effects: Arrest of the cell cycle and induction of apoptosis in cancer cells that are dependent on JAK/STAT signaling for their growth and survival.

The following table illustrates the potential effects of a this compound analogue on cellular signaling and biological responses.

| Cellular Process | Effect of Analogue | Downstream Consequence |

| STAT3 Phosphorylation | Decreased | Inhibition of gene transcription for survival and proliferation factors. |

| Pro-inflammatory Cytokine Production (e.g., IL-6) | Decreased | Reduction in inflammatory response. |

| T-Cell Proliferation | Inhibited | Immunosuppressive effect. |

| Tumor Cell Growth (in dependent cell lines) | Inhibited | Potential anti-cancer activity. |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

For 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol, molecular docking simulations could be employed to predict its binding affinity and interaction patterns with various biological targets. For instance, pyrimidine (B1678525) and piperidine (B6355638) derivatives have been studied as inhibitors for a range of protein families, including kinases, proteases, and G-protein coupled receptors. rsc.orgjetir.orgnih.gov A typical docking study would involve preparing the three-dimensional structure of the target protein and the ligand, followed by a search algorithm to explore possible binding poses of the ligand within the protein's active site. The poses are then scored based on a scoring function that estimates the binding affinity.

Table 1: Potential Protein Targets for Molecular Docking Studies of this compound

| Protein Family | Specific Example(s) | Potential Therapeutic Area |

| Kinases | Focal Adhesion Kinase (FAK) rsc.orgarabjchem.org, VEGFR-2 nih.gov | Cancer |

| Proteases | Main protease (Mpro) of SARS-CoV-2 | Antiviral |

| G-protein coupled receptors | µ opioid receptor (MOR), δ opioid receptor (DOR) nih.gov | Pain management |

The results of such simulations would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein's amino acid residues. For example, the hydroxyl group on the piperidine ring and the nitrogen atoms in the pyrimidine ring could act as hydrogen bond donors or acceptors, respectively.

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

A QSAR study on a series of analogs of this compound would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like multiple linear regression or artificial neural networks, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

For pyrimidine derivatives, QSAR models have been developed to predict their activity as anticancer and antimalarial agents. nih.govnih.gov These studies have shown that properties like lipophilicity can be a key driver for biological activity. nih.gov A QSAR model for compounds related to this compound could guide the design of new derivatives with improved potency.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable insights into a molecule's properties that are not accessible through classical molecular mechanics methods.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Predict spectroscopic properties: Including IR and NMR spectra, which can aid in the characterization of the compound.

Studies on related piperidine derivatives have utilized DFT to understand their structural and electronic properties. researchgate.net For instance, DFT calculations could elucidate the influence of the chloro and methyl substituents on the electronic properties of the pyrimidine ring and how this affects its potential interactions with biological targets.

In Silico Prediction of Biological Activities (e.g., Anti-tubercular Activity, BBB Permeation)

In silico prediction of biological activities uses computational models to forecast the pharmacological and pharmacokinetic properties of a compound. This approach is particularly useful in the early stages of drug discovery to prioritize compounds for further testing.

Anti-tubercular Activity: Pyrimidine derivatives have shown promise as anti-tubercular agents. eurekaselect.comucl.ac.ukresearchgate.net In silico models, based on the structural features of known anti-tubercular compounds, could be used to predict the potential of this compound to inhibit the growth of Mycobacterium tuberculosis. These predictions could be based on machine learning algorithms trained on large datasets of compounds with known anti-tubercular activity.

Blood-Brain Barrier (BBB) Permeation: For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is crucial. nih.gov In silico models for BBB permeation are often based on physicochemical properties such as lipophilicity, molecular weight, and polar surface area. nih.govnih.govfrontiersin.org The presence of the piperidine moiety in this compound suggests it might have the potential to cross the BBB, as many CNS-active drugs contain this scaffold. nih.gov In silico predictions could provide a preliminary assessment of its BBB permeability. arxiv.org

Table 2: Predicted Physicochemical Properties Relevant to BBB Permeation

| Property | Predicted Value Range | Implication for BBB Permeation |

| Molecular Weight | < 500 Da | Favorable |

| LogP (Lipophilicity) | 1 - 3 | Favorable |

| Polar Surface Area (PSA) | < 90 Ų | Favorable |

| Number of Hydrogen Bond Donors | < 5 | Favorable |

| Number of Hydrogen Bond Acceptors | < 10 | Favorable |

Note: The values in this table are general guidelines for BBB permeability and specific predictions for this compound would require dedicated calculations.

Conformational Analysis and Molecular Dynamics Simulations of Compound-Target Complexes

Conformational analysis aims to identify the preferred three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, which contains a piperidine ring, understanding its conformational preferences is essential as it can significantly influence its binding to a biological target. The piperidine ring typically adopts a chair conformation, and the substituents can be in either axial or equatorial positions. nih.govrsc.org The relative stability of these conformers can be assessed using computational methods.

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Starting from a docked pose, an MD simulation can reveal the stability of the binding mode, the flexibility of the protein and ligand, and the role of solvent molecules in the binding process. mdpi.com For a complex of this compound with a target protein, MD simulations could confirm the stability of the interactions predicted by molecular docking and provide a more detailed understanding of the binding thermodynamics. rsc.orgarabjchem.org

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-4-ol, and how can purity be optimized?

- Methodology : Utilize nucleophilic substitution reactions between pyrimidine derivatives and piperidin-4-ol precursors. For example, coupling 2-chloro-6-methylpyrimidine-4-carboxylic acid with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) . Purification via column chromatography or recrystallization, followed by HPLC (≥95% purity) and NMR for structural confirmation .

- Key Considerations : Monitor reaction temperature to avoid decomposition of the chloro-substituted pyrimidine ring. Use anhydrous solvents to prevent hydrolysis.

Q. Which analytical techniques are critical for characterizing this compound and assessing its stability?

- Methodology :

- Structural Confirmation : H/C NMR for substituent positioning, LC-MS for molecular weight validation.

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) .

- Stability Testing : Accelerated stability studies under varying pH, temperature, and light exposure. Use TLC or HPLC to track degradation products .

Advanced Research Questions

Q. How can receptor binding affinity and selectivity be evaluated for this compound, particularly for serotonin receptors?

- Methodology :

- Radioligand Binding Assays : Compete with H-LSD or other labeled ligands at 5-HT receptors (e.g., 5-HT) to determine values. Include controls for non-specific binding (e.g., 10 μM unlabeled ligand) .

- Selectivity Screening : Test against a panel of GPCRs (e.g., 5-HT, 5-HT) to identify off-target effects. reported a compound with 47 nM at 5-HT vs. 343 nM at 5-HT .

- Data Contradictions : Address discrepancies in binding affinities by validating assay conditions (e.g., membrane preparation, ligand concentration).

Q. What functional assays are suitable for studying its impact on cAMP signaling in cellular models?

- Methodology :

- cAMP GloSensor Assay : Transfect cells with cAMP-responsive luciferase. Treat with forskolin (adenylyl cyclase activator) and measure luminescence suppression to assess Gi/o-coupled receptor activity .

- Dose-Response Curves : Test compound concentrations (e.g., 1 nM–10 μM) to calculate EC/IC. Note non-specific luminescence inhibition at ≥3 μM, as observed in 5-HT studies .

Q. How can researchers ensure assay specificity when evaluating antagonistic effects?

- Methodology :

- Genetic Controls : Use shRNA knockdown or CRISPR-Cas9 to silence target receptors (e.g., 5-HT) and confirm loss of compound activity .

- Pharmacological Blockers : Co-administer receptor-specific antagonists (e.g., WAY-100635 for 5-HT) to isolate effects .

- Pitfalls : High compound concentrations may induce cytotoxicity; validate cell viability via MTT assays.

Q. What in vivo models are appropriate for studying metabolic effects, such as glucose tolerance?

- Methodology :

- Human Islet Transplant Models : Engraft human islets into immunodeficient mice. Administer the compound intraperitoneally (e.g., 1–10 mg/kg, twice daily) and perform glucose tolerance tests (GTT). Measure insulin secretion via ELISA or nanoluciferase reporters .

- Data Interpretation : Distinguish between β-cell survival and insulin secretion effects by comparing acute vs. chronic dosing .

Q. How can combinatorial drug effects (e.g., with harmine or exendin-4) be systematically analyzed?

- Methodology :

- Synergy Screening : Use dissociated human islets treated with subtherapeutic doses of the compound alongside harmine (a DYRK1A inhibitor) and exendin-4 (a GLP-1 agonist). Quantify β-cell replication via Ki67/EdU staining .

- Statistical Analysis : Apply two-way ANOVA with Benjamini-Hochberg correction to assess interaction effects. reported a significant drug effect (p<0.0001) but no interaction (p=0.3002) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.